4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
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Overview
Description
4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a synthetic organic compound with the molecular formula C17H15FN2O4S and a molecular weight of 362.38 g/mol This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, an isoxazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide involves the condensation of 3-phenyl-5-hydroxyamine-isoxazole derivatives with benzenesulfonyl chlorides. The reaction is typically carried out in dichloromethane (CH2Cl2) at 25°C in the presence of pyridine as a base . The reaction mixture is then washed with hydrochloric acid (HCl) and sodium chloride (NaCl) to remove unreacted amine and traces of pyridine. The final product is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The isoxazole ring can participate in condensation reactions with other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
- 4-methyl-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
- 4-nitro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
Uniqueness
4-fluoro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S/c1-23-14-6-2-12(3-7-14)17-10-15(24-20-17)11-19-25(21,22)16-8-4-13(18)5-9-16/h2-10,19H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBNGQVAWCMHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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